molecular formula C28H20BrClN2O3S B11626281 ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11626281
M. Wt: 579.9 g/mol
InChI Key: ARHODZRRIUBOHB-JWGURIENSA-N
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Description

Ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (phew, that’s a mouthful!) belongs to the class of heterocyclic compounds. Let’s break down its name:

    Ethyl: Refers to the ethyl group (C₂H₅) attached to the compound.

    (2Z)-2-(4-bromobenzylidene): Indicates the presence of a substituted benzylidene group with a bromine atom.

    5-(4-chlorophenyl): Describes the phenyl ring with a chlorine substituent.

    3-oxo: Indicates a ketone functional group.

    7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Specifies the fused thiazolo-pyrimidine ring system.

Preparation Methods

The synthetic routes for this compound can be quite intricate due to its unique structure. here are some general steps involved:

    Condensation Reaction: Start with the appropriate precursors (such as a thiazole derivative and a benzaldehyde). Perform a condensation reaction to form the benzylidene intermediate.

    Substitution and Cyclization: Introduce the bromine and chlorine substituents. Cyclize the compound to form the thiazolo-pyrimidine ring system.

    Esterification: Finally, esterify the carboxylic acid group with an ethyl alcohol to obtain the ethyl ester.

Industrial production methods may involve variations of these steps, optimized for yield and scalability.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: The ketone group is susceptible to oxidation.

    Reduction: Reduction of the ketone or other functional groups.

    Substitution: The bromine and chlorine atoms can participate in substitution reactions.

    Cyclization: Intramolecular cyclization reactions to form the fused ring system.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃). Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Investigated for potential drug development due to its unique structure.

    Anticancer Activity: Some derivatives exhibit promising anticancer properties.

    Antimicrobial Agents: Research explores its antibacterial and antifungal effects.

    Material Science: Used in the synthesis of functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets (e.g., enzymes, receptors) and modulates cellular pathways.

Comparison with Similar Compounds

While there are no direct analogs, similar heterocyclic compounds with fused ring systems exist. Notable examples include thiazolopyrimidines and benzylidene derivatives.

Properties

Molecular Formula

C28H20BrClN2O3S

Molecular Weight

579.9 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-bromophenyl)methylidene]-5-(4-chlorophenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H20BrClN2O3S/c1-2-35-27(34)23-24(18-6-4-3-5-7-18)31-28-32(25(23)19-10-14-21(30)15-11-19)26(33)22(36-28)16-17-8-12-20(29)13-9-17/h3-16,25H,2H2,1H3/b22-16-

InChI Key

ARHODZRRIUBOHB-JWGURIENSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC=C(C=C4)Br)/S2)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)Br)S2)C5=CC=CC=C5

Origin of Product

United States

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